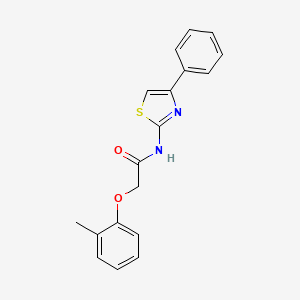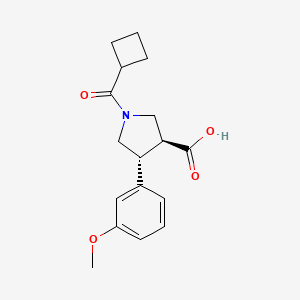
3-(3-bromo-4-methoxyphenyl)-N-(2-methylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar acrylamide compounds typically involves acylation processes. For example, N-(2-Bromo-4-methoxyphenyl)acrylamide can be synthesized by the acylation of 2-bromo-4-methoxyaniline with acryloyl chloride, resulting in a high yield of 95.7%. This process is influenced by factors such as the molar ratio of reactants, reaction temperature, time, and the addition of alkali, highlighting the procedure's simplicity and environmental friendliness (Yuan Jia-cheng, 2012).
Molecular Structure Analysis
The molecular structure of acrylamide derivatives can be elucidated using X-ray diffraction and DFT calculations. For instance, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using these methods, revealing its crystallization in a triclinic system with specific lattice constants. The study also included molecular geometry, vibrational frequencies, HOMO and LUMO energies, and antioxidant properties, providing a comprehensive understanding of the compound's structure and reactivity (S. Demir et al., 2015).
Chemical Reactions and Properties
Acrylamide derivatives participate in various chemical reactions, such as polymerization, to form novel copolymers. For example, N-(4-Bromophenyl)-2-methacrylamide underwent radical-initiated copolymerization with 2-acrylamido-2-methyl-1-propanesulfonic acid, resulting in copolymers characterized by FTIR, NMR spectroscopy, and reactivity ratios. This study highlights the statistical nature of the copolymer and explores its thermal properties and antimicrobial effects (A. Delibaş, C. Soykan, 2007).
Physical Properties Analysis
The solubility of acrylamide derivatives in various solvents is crucial for their application in industrial processes. A study on N-[(4-bromo-3,5-difluorine)phenyl]acrylamide revealed its solubility in methanol–ethanol mixtures at different temperatures, providing essential data for product and process design (Xinding Yao et al., 2010).
Chemical Properties Analysis
The reactivity of acrylamide derivatives towards other chemical species is a key aspect of their chemical properties. For instance, the synthesis and radical polymerization of specific phthalic acid derivatives from acrylamides showed varying reactivities and hydrolysis resistance in aqueous media, essential for applications in adhesive formulations (Iris Lamparth et al., 2014).
Applications De Recherche Scientifique
Corrosion Inhibition
Acrylamide derivatives have been explored for their potential as corrosion inhibitors, a vital application in industrial chemistry. A study on synthetic acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, has demonstrated significant efficacy in inhibiting copper corrosion in nitric acid solutions. This research highlights the potential of acrylamide derivatives in protecting metal surfaces, contributing to longer material lifespans and reduced maintenance costs in industrial settings (Ahmed Abu-Rayyan et al., 2022).
Biomedical Research
Acrylamide derivatives have also found applications in biomedical research, particularly in drug delivery systems and as scaffolds for tissue engineering. For instance, poly(N-isopropyl acrylamide) is a thermoresponsive polymer widely investigated for its potential in drug delivery applications. Controlled polymerization techniques have been developed to synthesize such polymers at room temperature, offering precise control over their properties for targeted drug delivery (Anthony J Convertine et al., 2004).
Organic Synthesis and Polymerization
In organic chemistry, acrylamide derivatives are key intermediates in the synthesis of a wide range of compounds. For example, the synthesis of N-(2-Bromo-4-methoxyphenyl)acrylamide through acylation has been reported, demonstrating a method with high yield, simple operation, and environmental friendliness (Yuan Jia-cheng, 2012). Such methodologies facilitate the production of acrylamide derivatives for further applications in material science and pharmacology.
Solubility Studies and Material Design
Understanding the solubility of acrylamide derivatives in various solvents is crucial for their application in material design and pharmaceutical formulations. Studies on the solubilities of similar compounds, like N-[(4-bromo-3,5-difluorine)phenyl]acrylamide, in methanol–ethanol solutions provide essential data for process design and product development in the chemical industry (Xinding Yao et al., 2010).
Propriétés
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c1-12-5-3-4-6-15(12)19-17(20)10-8-13-7-9-16(21-2)14(18)11-13/h3-11H,1-2H3,(H,19,20)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGZVVBSHHXMDO-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C=CC2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C=C/C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-bromo-4-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(1-piperidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5571996.png)
![methyl 4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]benzoate](/img/structure/B5572001.png)
![4-methyl-N'-[(5-methyl-2-furyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide](/img/structure/B5572006.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N,N-diphenylacetamide](/img/structure/B5572036.png)
![5-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5572050.png)

![3-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5572058.png)
![1-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5572061.png)



![[1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5572078.png)